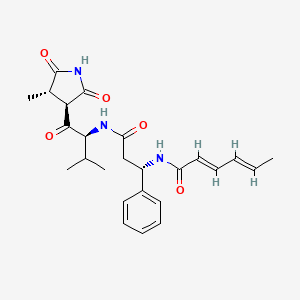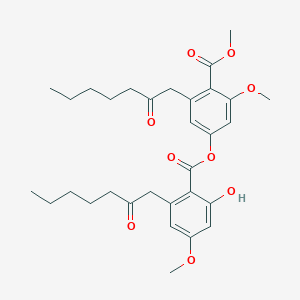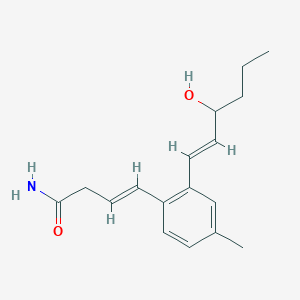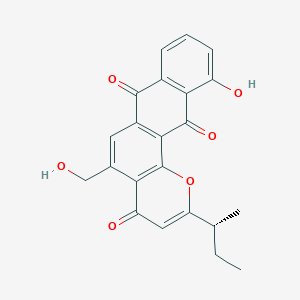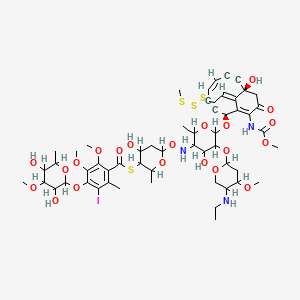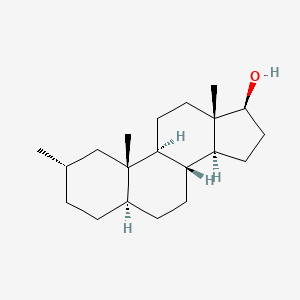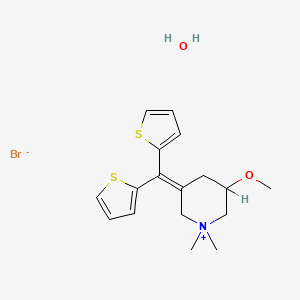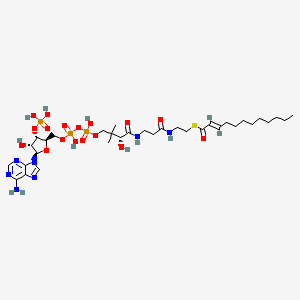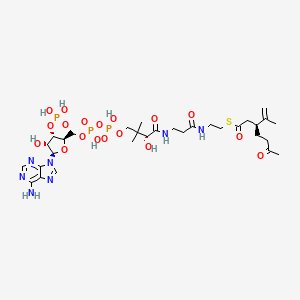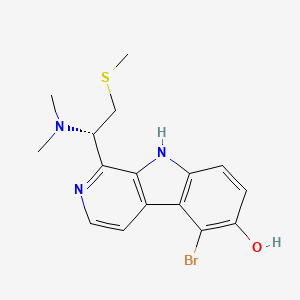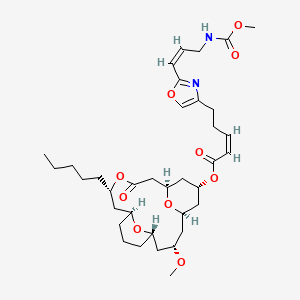
leucascandrolide A congener
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucascandrolide A congener is a synthetic macrolide that is an analogue of the marine metabolite leucascandrolide A that exhibits comparable antiproliferative properties. It has a role as an antifungal agent. It is a member of 1,3-oxazoles, a carbamate ester, an enoate ester, a macrolide, an organic heterotricyclic compound, a polycyclic ether and a semisynthetic derivative.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Total Synthesis : Leucascandrolide A, isolated from the calcareous sponge Leucascandra caveolata, is notable for its strong cytotoxic activity against human cancer cell lines and powerful inhibition of Candida albicans. Its total synthesis, which uses asymmetric synthetic methods, has been a significant area of research, contributing to our understanding of marine macrolides and their potential applications in cancer therapy and antifungal treatments (Hornberger, Hamblett, & Leighton, 2000).
Mechanism of Action : Leucascandrolide A exhibits potent antiproliferative properties in mammalian cells and yeast. Synthetic access to this compound has facilitated the identification of its mechanism of action, specifically inhibiting mitochondrial ATP synthesis, with the cytochrome bc(1) complex identified as its principal cellular target. This insight is crucial for understanding its potential as a biochemical tool for investigating eukaryotic energy metabolism (Ulanovskaya et al., 2008).
Advancements in Synthetic Methods
Iodocyclization and Prins-type Macrocyclization : The formal total synthesis of Leucascandrolide A was achieved through innovative methods, including iodocyclization and Prins-type macrocyclization, which are vital for constructing complex molecular structures like trans-2,6-disubstituted-3,4-dihydropyrans and large-ring systems (Yadav et al., 2011).
Spontaneous Macrolactolization : Research has also focused on the synthesis of leucascandrolide A using spontaneous macrolactolization, a novel approach for assembling large-ring systems, demonstrating the potential for highly controlled and efficient synthetic routes (Wang, Janjic, & Kozmin, 2002).
Structural and Biological Insights
- Novel Macrolide Structure : Leucascandrolide A, characterized by its unique macrolide structure with little C1-branching and extensive 1,3-dioxygenation, was isolated from a calcareous sponge, indicating its structural and biological novelty. Its antifungal and cytotoxic activities have sparked renewed interest in the potential applications of calcareous sponges in biomedicine (D'Ambrosio et al., 1996).
Eigenschaften
Produktname |
leucascandrolide A congener |
|---|---|
Molekularformel |
C36H54N2O10 |
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
[(1S,3R,5R,7R,9R,13S,15S)-3-methoxy-11-oxo-13-pentyl-12,19,20-trioxatricyclo[13.3.1.15,9]icosan-7-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate |
InChI |
InChI=1S/C36H54N2O10/c1-4-5-6-12-28-18-26-13-9-14-27(45-26)19-29(42-2)20-30-21-31(22-32(46-30)23-35(40)47-28)48-34(39)16-8-7-11-25-24-44-33(38-25)15-10-17-37-36(41)43-3/h8,10,15-16,24,26-32H,4-7,9,11-14,17-23H2,1-3H3,(H,37,41)/b15-10-,16-8-/t26-,27-,28-,29+,30+,31+,32+/m0/s1 |
InChI-Schlüssel |
OHDYRIXQCGVPSA-HTNAZZBXSA-N |
Isomerische SMILES |
CCCCC[C@H]1C[C@@H]2CCC[C@H](O2)C[C@H](C[C@@H]3C[C@H](C[C@@H](O3)CC(=O)O1)OC(=O)/C=C\CCC4=COC(=N4)/C=C\CNC(=O)OC)OC |
Kanonische SMILES |
CCCCCC1CC2CCCC(O2)CC(CC3CC(CC(O3)CC(=O)O1)OC(=O)C=CCCC4=COC(=N4)C=CCNC(=O)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



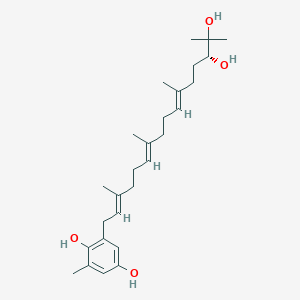
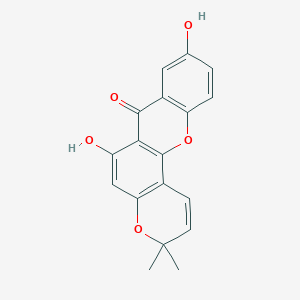
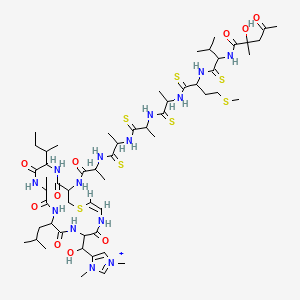
![(3aR,5aS,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1244843.png)
